Desethylamodiaquine
CAS No.: 79352-78-6
Cat. No.: VC21353430
Molecular Formula: C18H18ClN3O.2HCl
Molecular Weight: 327.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 79352-78-6 |
---|---|
Molecular Formula | C18H18ClN3O.2HCl |
Molecular Weight | 327.8 g/mol |
IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol |
Standard InChI | InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22) |
Standard InChI Key | VRXFDHAGFYWGHT-UHFFFAOYSA-N |
SMILES | CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Canonical SMILES | CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Appearance | Solid powder |
Chemical Properties and Structure
Molecular Structure and Identification
Desethylamodiaquine is characterized by the molecular formula C18H18ClN3O with a molecular weight of 327.81 g/mol, slightly lower than its parent compound amodiaquine which has a molecular weight of 355.86 g/mol . This difference reflects the metabolic conversion that occurs when an ethyl group is removed from amodiaquine. The compound features a 4-aminoquinoline scaffold with a 7-chloro substitution on the quinoline ring, which is characteristic of several antimalarial agents in this class.
For analytical purposes, deuterated forms such as N-Desethyl Amodiaquine-d5 (C18H18ClN3O) are often used as internal standards in quantitative analyses. These compounds maintain the same chemical behavior while allowing for mass spectrometric differentiation due to the presence of deuterium atoms . The specific chemical name for desethylamodiaquine following IUPAC nomenclature is 4-[(7-chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol, reflecting its structural components and functional groups.
Physicochemical Properties
The physicochemical properties of desethylamodiaquine influence its absorption, distribution, metabolism, and elimination within the human body. Its longer half-life compared to the parent compound amodiaquine is particularly significant for its antimalarial efficacy. The compound demonstrates acceptable solubility characteristics that facilitate its presence in plasma and distribution to target tissues where antimalarial activity is required.
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic profile of desethylamodiaquine has been extensively studied to understand its behavior following administration of amodiaquine. Since desethylamodiaquine is formed through the metabolism of amodiaquine, its appearance in plasma follows the absorption and initial metabolism of the parent compound. Research has demonstrated that the transformation of amodiaquine into desethylamodiaquine is predominantly a linear process, particularly at therapeutic dosages where the maximal plasma concentrations of amodiaquine are typically ten times lower than the Michaelis-Menten constant associated with this transformation .
Pharmacokinetic models incorporating both amodiaquine and desethylamodiaquine have shown that amodiaquine follows a one-compartment model with first-order absorption and elimination, along with a first-order and irreversible transformation into desethylamodiaquine. In contrast, desethylamodiaquine follows a two-compartment model with first-order elimination from its central compartment . These pharmacokinetic characteristics explain the prolonged presence of desethylamodiaquine in the bloodstream following amodiaquine administration.
Metabolism and Elimination
The metabolism of amodiaquine to desethylamodiaquine occurs primarily through the action of cytochrome P450 2C8, representing a critical pathway in the compound's biotransformation. The apparent clearance of amodiaquine is approximately 3,410 liters/hour, reflecting the rapid transformation of the parent compound . This metabolic transformation is essential for the antimalarial activity of amodiaquine-based treatments.
One of the most significant pharmacokinetic parameters of desethylamodiaquine is its terminal elimination half-life, which averages 211 hours (approximately 8.8 days) . This extended half-life is substantially longer than that of amodiaquine, which typically ranges from 2.3 to 7.9 hours according to various studies . The prolonged presence of desethylamodiaquine in circulation enables the sustained antimalarial activity necessary for effective parasite clearance following treatment.
Pharmacokinetic Parameters
Table 1: Comparative Pharmacokinetic Parameters of Amodiaquine and Desethylamodiaquine
*Range values represent parameters in pregnant and postpartum women
The pharmacokinetic parameters of desethylamodiaquine demonstrate significant variability between individuals, which may be influenced by factors such as body weight, pregnancy status, and other physiological conditions. Body weight, in particular, has been identified as an important covariate explaining the interindividual variability in the apparent volume of distribution of amodiaquine and the elimination rate constant of desethylamodiaquine .
Pharmacodynamics and Mechanism of Action
Antimalarial Activity
Desethylamodiaquine, like other 4-aminoquinolines, exerts its antimalarial activity primarily by inhibiting the glutathione-mediated degradation of ferriprotoporphyrin IX, a toxic byproduct of hemoglobin digestion by malaria parasites . This mechanism prevents the detoxification of heme, leading to the accumulation of toxic compounds within the parasite and ultimately resulting in parasite death.
Efficacy in Clinical Settings
Clinical Applications in Special Populations
Use in Pregnancy
The pharmacokinetics of desethylamodiaquine has been specifically studied in pregnant women to ensure appropriate dosing in this vulnerable population. Research comparing pregnant women in their second and third trimesters with the same women at three months postpartum found no clinically relevant differences in the pharmacokinetics of amodiaquine and desethylamodiaquine between these states . This finding suggests that the current amodiaquine dosing regimen is adequate for treating Plasmodium vivax infections during pregnancy without requiring adjustment.
Table 2: Desethylamodiaquine Pharmacokinetic Parameters in Pregnant and Postpartum Women
Parameter | Pregnant Women (n=24) | Postpartum Women (n=18) | P-value |
---|---|---|---|
Cmax (ng/ml) | 396 (262-675) | 462 (329-828) | 0.019 |
Tmax (h) | 3.00 (2.00-4.00) | 3.00 (2.00-4.00) | 0.265 |
CL/F (liters/h) | 34.1 (17.7-78.6) | 29.9 (19.3-64.3) | 0.071 |
CL/F (liters/h/kg) | 0.736 (0.260-1.51) | 0.707 (0.429-1.26) | 0.557 |
V/Z F (liters) | 12,400 (6,630-40,400) | 10,900 (7,030-18,700) | 0.064 |
Values are presented as median (range)
Analytical Methods for Quantification
Liquid Chromatography-Tandem Mass Spectrometry
The quantification of desethylamodiaquine in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical technique provides high sensitivity and specificity for measuring desethylamodiaquine concentrations in plasma and other biological matrices. The methodology typically involves protein precipitation with acetonitrile followed by LC-MS/MS analysis using selected reaction monitoring for specific transitions .
In one validated analytical method, quantification was performed using selected reaction monitoring for the transition m/z 328 to 283 for desethylamodiaquine, with hydroxychloroquine serving as an internal standard . This methodology demonstrated acceptable precision and accuracy, with coefficients of variation below 15% at all quality control levels and a lower limit of quantification of 2 ng/ml for desethylamodiaquine.
Future Research Directions
Despite the existing body of knowledge regarding desethylamodiaquine, several areas warrant further investigation. The pharmacokinetic/pharmacodynamic profile of amodiaquine and desethylamodiaquine when combined with artesunate should be explored in larger cohorts, particularly in young children who represent a primary target population for antimalarial treatments . Additionally, further research into the factors influencing interindividual variability in desethylamodiaquine pharmacokinetics could help optimize dosing strategies for specific patient populations.
The relationship between desethylamodiaquine exposure and antimalarial efficacy, particularly in the context of artemisinin-based combination therapies, requires additional clarification. While previous studies have identified efficacy thresholds for amodiaquine monotherapy, the synergistic effects of artesunate combination significantly modify these relationships . Better characterization of these pharmacodynamic interactions could inform future dosing recommendations and treatment strategies.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume